molecular formula C20H26O4 B1673082 Jolkinolide B CAS No. 37905-08-1

Jolkinolide B

货号: B1673082
CAS 编号: 37905-08-1
分子量: 330.4 g/mol
InChI 键: SOVOCMGDFRGRKF-MCDHERAVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 木栓酮B的全合成从二氢香叶醇开始,涉及多个步骤 . 该过程包括制备4-亚甲基-2,3-取代丁烯内酯,它们是合成中的关键中间体 .

工业生产方法: 木栓酮B的工业生产通常涉及从续随子的根部提取。 根部被粉碎、筛选,然后用溶剂提取 . 然后纯化提取物以分离木栓酮B。

化学反应分析

反应类型: 木栓酮B会发生各种化学反应,包括:

常用试剂和条件:

    氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

    还原: 使用硼氢化钠和氢化铝锂等还原剂。

    取代: 在各种条件下使用卤素和亲核试剂等试剂。

主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化会导致形成活性氧物种,而还原会导致产生修饰的二萜类结构。

科学研究应用

Anticancer Properties

1.1 Mechanisms of Action

Jolkinolide B has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, colorectal, and hepatocellular carcinoma cells. The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of the PI3K/Akt/mTOR Pathway : this compound significantly inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. In studies involving MCF-7 breast cancer cells and LNCaP prostate cancer cells, treatment with this compound resulted in increased apoptosis and decreased cell viability .
  • Regulation of Apoptotic Markers : The compound affects the expression of key apoptotic proteins such as Bcl-2 and Bax. For instance, in MDA-MB-231 cells, this compound treatment led to a decrease in the Bcl-2/Bax ratio, promoting cytochrome c release and caspase-3 activation .
  • Induction of Endoplasmic Reticulum Stress : In colorectal carcinoma cells, this compound was found to provoke endoplasmic reticulum stress, leading to increased reactive oxygen species (ROS) generation and subsequent apoptosis .

1.2 Cancer Types Targeted

Cancer TypeEffects ObservedReferences
Breast CancerInduces apoptosis via PI3K/Akt pathway inhibition
Prostate CancerSuppresses cell growth and induces apoptosis
Colorectal CarcinomaInhibits cell viability and induces ER stress-mediated apoptosis
Hepatocellular CarcinomaReduces migration and invasion; induces apoptosis

Clinical Implications

2.1 Potential Therapeutic Applications

Given its promising anticancer properties, this compound is being investigated for potential use as a therapeutic agent in various cancers. Its ability to target multiple pathways suggests that it could be effective not only as a standalone treatment but also in combination therapies.

  • Combination Therapies : Studies indicate that this compound may enhance the efficacy of existing treatments. For example, combining this compound with chemotherapy agents has shown synergistic effects in inhibiting tumor growth .
  • Targeting Specific Cancer Subtypes : Research has highlighted that this compound may have differential effects on cancer subtypes. For instance, it has been noted to have a more significant impact on luminal B subtype breast cancer compared to luminal A .

Case Studies

Several studies provide insights into the therapeutic potential of this compound:

  • Breast Cancer Study : A study demonstrated that treatment with this compound significantly reduced the proliferation and migration of luminal B subtype breast cancer cells while increasing apoptosis rates .
  • Hepatocellular Carcinoma Study : Research indicated that this compound inhibited migration and invasion in Huh-7 and SK-Hep-1 cell lines by downregulating β-catenin signaling pathways .

作用机制

木栓酮B通过多种分子机制发挥作用:

6. 与相似化合物的比较

木栓酮B因其独特的生物活性及其分子靶点,在二萜类中独树一帜。类似的化合物包括:

这些化合物共享一些作用机制,但在其特定靶点和功效方面有所不同。

相似化合物的比较

Jolkinolide B is unique among diterpenoids due to its specific bioactivities and molecular targets. Similar compounds include:

These compounds share some mechanisms of action but differ in their specific targets and efficacy.

生物活性

Jolkinolide B (JB) is a diterpenoid compound derived from Euphorbia fischeriana, known for its diverse biological activities, particularly in cancer research. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications.

This compound exhibits multiple anticancer mechanisms, primarily through the modulation of apoptosis and cell proliferation pathways. Key findings include:

  • Inhibition of PI3K/Akt Pathway : JB has been shown to downregulate the PI3K/Akt signaling pathway, leading to increased apoptosis in various cancer cells, including breast cancer (MCF-7 and BT-474) and gastric cancer (MKN45) cells. This pathway is crucial for cell survival, and its inhibition promotes cell death through caspase activation .
  • Induction of Apoptosis : JB induces apoptosis in a dose-dependent manner by activating caspase-3 and -9 while downregulating anti-apoptotic proteins such as BCL-2. In hepatocellular carcinoma (HCC) cells, JB increases Bax expression, promoting apoptosis .
  • Cell Cycle Arrest : Studies indicate that JB causes S-phase arrest in cancer cells, which is associated with downregulation of key regulatory proteins like Cyclin A and CDK2 .

Breast Cancer

Research has demonstrated that JB significantly inhibits the proliferation and migration of breast cancer cells. In vitro studies revealed:

  • Cell Proliferation : JB reduced the absorbance value (A value) in MCF-7 and BT-474 cell lines, indicating decreased cell proliferation (P < 0.01) compared to control groups .
  • Apoptosis Induction : The compound increased apoptotic cell numbers significantly (P < 0.01), suggesting a potent effect against luminal B subtype breast cancer .

Hepatocellular Carcinoma

In HCC models, JB exhibited notable anti-tumor effects:

  • Inhibition of Migration and Invasion : JB inhibited the migration and invasion of Huh-7 and SK-Hep-1 cells while promoting apoptosis by regulating the expression of EMT markers such as E-cadherin and vimentin .
  • Regulation of Musashi-2 : The compound was found to downregulate Musashi-2, a protein implicated in tumor progression, further enhancing its anti-cancer effects .

Gastric Cancer

JB also shows promise in gastric cancer treatment:

  • Cell Cycle Alterations : In MKN45 cells, JB induced S-phase arrest and decreased expression levels of cell cycle regulators, indicating its potential as an antigastric cancer agent .

Summary of Findings

The following table summarizes the biological activities and effects of this compound across different cancer types:

Cancer TypeMechanism of ActionKey Findings
Breast CancerInhibition of PI3K/Akt pathway; induction of apoptosisReduced proliferation; increased apoptosis
Hepatocellular CarcinomaInhibition of migration/invasion; regulation of Musashi-2Decreased EMT markers; enhanced apoptosis
Gastric CancerCell cycle arrest; downregulation of cyclinsS-phase arrest; reduced proliferative markers

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various cancer cell lines:

  • Breast Cancer Study : A study showed that JB significantly inhibited BT-474 breast cancer cells' proliferation and migration while increasing apoptosis through PI3K/Akt pathway modulation .
  • HCC Study : Another research highlighted that JB effectively inhibited HCC cell migration and invasion by affecting EMT processes and inducing apoptosis via Bax/BCL-2 regulation .
  • Gastric Cancer Study : Research indicated that JB induced S-phase arrest in MKN45 gastric cancer cells, suggesting its potential as a therapeutic agent against gastric tumors .

属性

IUPAC Name

(1S,3R,8R,10R,11R,12R,17R)-5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-15H,5-9H2,1-4H3/t11-,13+,14-,15-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVOCMGDFRGRKF-MCDHERAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@@H]6[C@]2(O6)OC1=O)(CCCC5(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958923
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-08-1
Record name Jolkinolide B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37905-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jolkinolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,11a,11b,11c-decahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jolkinolide B
Reactant of Route 2
Jolkinolide B
Reactant of Route 3
Jolkinolide B
Reactant of Route 4
Jolkinolide B
Reactant of Route 5
Jolkinolide B
Reactant of Route 6
Jolkinolide B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。